molecular formula C8H18BrN B14175466 4-Bromo-n-(propan-2-yl)pentan-1-amine CAS No. 5470-74-6

4-Bromo-n-(propan-2-yl)pentan-1-amine

Cat. No.: B14175466
CAS No.: 5470-74-6
M. Wt: 208.14 g/mol
InChI Key: ROHNEMVBUQWDSM-UHFFFAOYSA-N
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Description

4-Bromo-n-(propan-2-yl)pentan-1-amine is an organic compound with the molecular formula C8H18BrN. It is a brominated amine, characterized by the presence of a bromine atom attached to a pentyl chain, which is further substituted with an isopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-n-(propan-2-yl)pentan-1-amine typically involves the bromination of a suitable precursor amine. One common method is the bromination of n-(propan-2-yl)pentan-1-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-n-(propan-2-yl)pentan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.

    Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro compounds under specific conditions.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding amine.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of 4-hydroxy-n-(propan-2-yl)pentan-1-amine.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of n-(propan-2-yl)pentan-1-amine.

Scientific Research Applications

4-Bromo-n-(propan-2-yl)pentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Bromo-n-(propan-2-yl)pentan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-n-(propan-2-yl)butan-1-amine: Similar structure but with a shorter carbon chain.

    4-Chloro-n-(propan-2-yl)pentan-1-amine: Chlorine atom instead of bromine.

    4-Bromo-n-(propan-2-yl)hexan-1-amine: Longer carbon chain.

Uniqueness

4-Bromo-n-(propan-2-yl)pentan-1-amine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The isopropyl group also contributes to its steric and electronic characteristics, influencing its behavior in chemical reactions and biological interactions.

Properties

CAS No.

5470-74-6

Molecular Formula

C8H18BrN

Molecular Weight

208.14 g/mol

IUPAC Name

4-bromo-N-propan-2-ylpentan-1-amine

InChI

InChI=1S/C8H18BrN/c1-7(2)10-6-4-5-8(3)9/h7-8,10H,4-6H2,1-3H3

InChI Key

ROHNEMVBUQWDSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCC(C)Br

Origin of Product

United States

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